molecular formula C22H17Cl2N3O2S B316581 N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide

N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide

Katalognummer: B316581
Molekulargewicht: 458.4 g/mol
InChI-Schlüssel: ILZJXCQNXXSKMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide is an organic compound with a complex structure It is characterized by the presence of dichloro, methyl, phenylcarbonyl, and carbamothioyl groups attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide typically involves multiple steps. One common approach is the reaction of 3,4-dichloroaniline with 3-methyl-4-aminobenzamide in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-dichloroaniline: A simpler compound with similar dichloro substitution.

    3-methyl-4-aminobenzamide: Shares the benzamide core and methyl substitution.

    Phenylcarbamothioyl derivatives: Compounds with similar carbamothioyl groups.

Uniqueness

N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C22H17Cl2N3O2S

Molekulargewicht

458.4 g/mol

IUPAC-Name

N-[(4-benzamido-3-methylphenyl)carbamothioyl]-3,4-dichlorobenzamide

InChI

InChI=1S/C22H17Cl2N3O2S/c1-13-11-16(8-10-19(13)26-20(28)14-5-3-2-4-6-14)25-22(30)27-21(29)15-7-9-17(23)18(24)12-15/h2-12H,1H3,(H,26,28)(H2,25,27,29,30)

InChI-Schlüssel

ILZJXCQNXXSKMB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3

Kanonische SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.